molecular formula C16H14O2S B12586512 Benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]- CAS No. 647028-03-3

Benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]-

Cat. No.: B12586512
CAS No.: 647028-03-3
M. Wt: 270.3 g/mol
InChI Key: JLXQQOZXVJQYPF-UHFFFAOYSA-N
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Description

Benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]- is a complex organic compound with a unique structure that combines a benzene ring with a cyclobutene ring and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]- typically involves the reaction of 2-phenyl-1-cyclobuten-1-yl with a sulfonyl chloride in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]- involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The benzene and cyclobutene rings provide structural rigidity and influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]- is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and biological activity. The combination of the benzene ring with the cyclobutene ring also contributes to its unique structural and electronic properties, differentiating it from other similar compounds .

Properties

CAS No.

647028-03-3

Molecular Formula

C16H14O2S

Molecular Weight

270.3 g/mol

IUPAC Name

[2-(benzenesulfonyl)cyclobuten-1-yl]benzene

InChI

InChI=1S/C16H14O2S/c17-19(18,14-9-5-2-6-10-14)16-12-11-15(16)13-7-3-1-4-8-13/h1-10H,11-12H2

InChI Key

JLXQQOZXVJQYPF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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